molecular formula C11H12N2O3 B1432274 Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1254170-70-1

Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1432274
CAS No.: 1254170-70-1
M. Wt: 220.22 g/mol
InChI Key: PSYRVBTUKDMTEF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. It is characterized by the presence of an imidazo[1,2-a]pyridine core structure with a methoxy group at the 5-position and an ethyl carboxylate group at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-methoxyimidazo[1,2-a]pyridine and ethyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature, and the reaction is stirred for several hours to ensure completion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with larger reactors and optimized reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position due to the presence of the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Substituted imidazo[1,2-a]pyridines with different functional groups at the 5-position.

Scientific Research Applications

Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are used in biological studies to investigate their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is explored for its potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a bromine atom at the 5-position instead of a methoxy group.

  • Ethyl 2-picolinate: A pyridine derivative with an ethyl carboxylate group at the 2-position.

Uniqueness: Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position provides distinct electronic and steric effects compared to similar compounds.

Properties

IUPAC Name

ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-9(12-8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRVBTUKDMTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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